An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)propan-1-one
An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties, synthesis, and potential applications of 1-(3,4-Dimethoxyphenyl)propan-1-one. The information is intended to support research and development activities in organic synthesis and medicinal chemistry.
Core Properties and Identifiers
1-(3,4-Dimethoxyphenyl)propan-1-one, also known as 3',4'-Dimethoxypropiophenone or Propioveratrone, is an aromatic ketone.[1] It has been isolated from natural sources, including the stems of Trigonostemon xyphophylloides, a plant used in folk medicine.[2] The compound serves as a useful intermediate in various organic synthesis applications.[1]
The fundamental physicochemical properties of 1-(3,4-Dimethoxyphenyl)propan-1-one are summarized in the table below, providing a baseline for experimental design and application.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [1][3][4] |
| Molecular Weight | 194.23 g/mol | [1][2][3] |
| CAS Number | 1835-04-7 | [1][3] |
| Appearance | Off-White Semi-Solid / Solid | [1][5] |
| Melting Point | 59-60 °C | [3] |
| Boiling Point | 295.2 °C at 760 mmHg | [3][4] |
| Density | 1.047 g/cm³ | [3][4] |
| Flash Point | 123.2 °C | [3][4] |
| Refractive Index | 1.496 | [3] |
| Vapor Pressure | 0.00154 mmHg at 25°C | [3] |
| Storage | Sealed in dry, room temperature | [5][6] |
Structural elucidation is critical for compound verification. X-ray crystallography has been performed on this compound, revealing a monoclinic crystal system.[2] The molecule is noted to be approximately planar.[2]
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Dimensions | a = 8.9308 Å, b = 13.8582 Å, c = 8.5692 Å, β = 102.427° | [2] |
| InChI Key | SBMSBQOMJGZBRY-UHFFFAOYSA-N | [5] |
| SMILES | CCC(=O)C1=CC(OC)=C(OC)C=C1 | [6] |
Experimental Protocols
A common method for the preparation of 1-(3,4-Dimethoxyphenyl)propan-1-one is through the acylation of 1,2-dimethoxybenzene.
Methodology: Friedel-Crafts Acylation
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Reaction Setup: To a cooled (0-5 °C) solution of 1,2-dimethoxybenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 eq) portion-wise while stirring under an inert atmosphere (e.g., nitrogen or argon).
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Acylating Agent Addition: Add propanoyl chloride (1.1 eq) dropwise to the stirring mixture, maintaining the temperature below 10 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.
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Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel.
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Caption: Friedel-Crafts acylation workflow for synthesizing the target compound.
Biological Activity and Applications
1-(3,4-Dimethoxyphenyl)propan-1-one is primarily utilized as a building block in organic synthesis.[1] Its structure is a precursor for various more complex molecules with potential bioactivity. For instance, derivatives of this compound are related to chalcones, which are known to possess a wide range of biological effects.[7] The compound itself has been found in plants used in traditional medicine for treating diseases caused by viruses and fungi, suggesting potential intrinsic biological relevance.[2]
The ketone functional group and the dimethoxy-substituted phenyl ring make this molecule a versatile precursor. It can be used to synthesize a variety of downstream products.
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Caption: Role as a precursor to various functionalized organic compounds.
Safety Information
While comprehensive toxicity data is limited, 1-(3,4-Dimethoxyphenyl)propan-1-one is considered moderately toxic by ingestion and is a flammable liquid.[3] When heated to decomposition, it may emit acrid smoke and irritating vapors.[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(3,4-Dimethoxyphenyl)propan-1-one is a well-characterized compound with established physical and chemical properties. Its primary value lies in its role as a versatile intermediate for the synthesis of more complex molecules, including those with potential pharmacological applications. The straightforward synthesis and documented spectral properties make it an accessible and reliable building block for researchers in synthetic and medicinal chemistry.
References
- 1. 1-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-ONE | 1835-04-7 [chemicalbook.com]
- 2. 1-(3,4-Dimethoxyphenyl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-(3,4-Dimethoxyphenyl)propan-1-one | CAS#:1835-04-7 | Chemsrc [chemsrc.com]
- 5. 1-(3,4-Dimethoxyphenyl)propan-1-one | 1835-04-7 [sigmaaldrich.com]
- 6. 1835-04-7|1-(3,4-Dimethoxyphenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]


